Fmoc-L-Ciclopropilglicina

Descripción general

Descripción

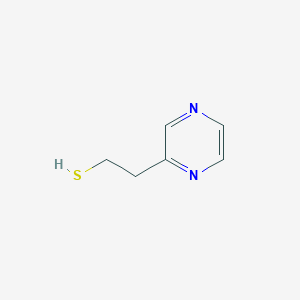

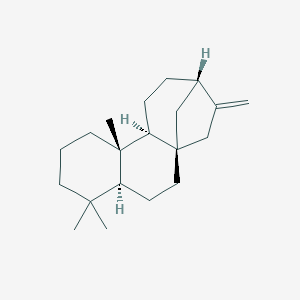

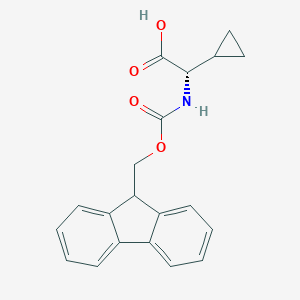

Fmoc-L-Cyclopropylglycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-L-Cyclopropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Cyclopropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-L-Ciclopropilglicina: se utiliza ampliamente en la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc sirve como una protección temporal para el grupo amino, lo cual es crucial para la construcción secuencial de péptidos . La estructura única de este compuesto permite la introducción de grupos ciclopropilo en las cadenas peptídicas, lo que puede alterar significativamente la conformación y la actividad biológica del péptido.

Diseño de Fármacos

En el ámbito del diseño de fármacos, this compound se puede utilizar para generar nuevos péptidos con posibles efectos terapéuticos. Su incorporación a los péptidos puede conducir al desarrollo de nuevos fármacos con mayor estabilidad y especificidad .

Biología Química

This compound juega un papel en la biología química al permitir el estudio de las interacciones de los péptidos con los sistemas biológicos. Ayuda a imitar o interrumpir las interacciones proteína-proteína, lo que ayuda a comprender los procesos celulares .

Aplicaciones en Bioquímica

El compuesto está involucrado en la formación de materiales autoensamblados. Los aminoácidos modificados con Fmoc, incluida this compound, pueden formar hidrogel y otras nanoestructuras que tienen posibles aplicaciones en el cultivo celular y la ingeniería de tejidos .

Química Medicinal

En la química medicinal, this compound se utiliza para sintetizar péptidos que pueden actuar como inhibidores enzimáticos, agonistas/antagonistas de receptores u hormonas. Su grupo ciclopropilo puede conferir propiedades farmacocinéticas únicas a estos péptidos .

Química Analítica

Por último, en la química analítica, this compound se puede utilizar como un compuesto estándar o de referencia en el análisis cromatográfico debido a sus características de retención bien definidas. También puede ayudar en la cuantificación de péptidos durante la síntesis .

Mecanismo De Acción

Target of Action

Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-Cyclopropylglycine is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .

Biochemical Pathways

The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The Fmoc-L-Cyclopropylglycine, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.

Result of Action

The primary result of Fmoc-L-Cyclopropylglycine’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .

Action Environment

The action, efficacy, and stability of Fmoc-L-Cyclopropylglycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of Fmoc-L-Cyclopropylglycine, with a recommended storage temperature between 2-8°C .

Análisis Bioquímico

Biochemical Properties

It is known that Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides as potent non-covalent serine protease inhibitors . This suggests that it may interact with enzymes such as serine proteases and other biomolecules in biochemical reactions.

Cellular Effects

Given its role in the synthesis of peptides and proteins, it may influence cell function by contributing to the formation of these crucial biomolecules .

Molecular Mechanism

The molecular mechanism of Fmoc-L-Cyclopropylglycine involves its role as a protecting group in solid phase synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and can be rapidly removed by base . This process allows for the synthesis of peptides and proteins without unwanted side reactions .

Metabolic Pathways

Given its role in the synthesis of peptides and proteins, it may interact with enzymes and cofactors involved in these processes .

Propiedades

IUPAC Name |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375783 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212257-18-5 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.